molecular formula C6H5BrINO2S B1381914 2-Bromo-4-iodobenzenesulfonamide CAS No. 1261438-65-6

2-Bromo-4-iodobenzenesulfonamide

Cat. No.: B1381914
CAS No.: 1261438-65-6
M. Wt: 361.99 g/mol
InChI Key: AUZURGTZZGNJFR-UHFFFAOYSA-N
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Description

2-Bromo-4-iodobenzenesulfonamide is an organosulfur compound with the molecular formula C6H5BrINO2S It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a sulfonamide group

Mechanism of Action

Target of Action

2-Bromo-4-iodobenzenesulfonamide is a type of sulfonamide . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) . DHPS is vital in the synthesis of folate, a necessary component for cells to make nucleic acids, such as DNA or RNA . By inhibiting DHPS, sulfonamides prevent the synthesis of folate, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting DHPS, this compound prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a co-factor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA .

Pharmacokinetics

Sulfonamides, in general, are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folate, this compound inhibits the production of nucleic acids, thereby preventing bacterial replication .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors include pH, temperature, and the presence of other substances that may interact with the compound . .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-iodobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with various enzymes and proteins, potentially altering their activity. For instance, the sulfonamide group in this compound can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the bromine and iodine atoms can participate in halogen bonding, further influencing the interactions with biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of kinases, which are crucial for cell signaling. By inhibiting specific kinases, this compound can alter downstream signaling pathways, leading to changes in gene expression and cellular responses. Furthermore, the presence of the sulfonamide group can impact cellular metabolism by interacting with metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site, while the bromine and iodine atoms can participate in halogen bonding. These interactions can lead to conformational changes in the enzyme, resulting in inhibition or modulation of its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. The degradation products of this compound can also have biological activity, which may complicate the interpretation of long-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level leads to a marked change in biological activity. It is important to carefully control the dosage to avoid adverse effects in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, potentially leading to changes in metabolic flux and metabolite levels. The sulfonamide group can also be involved in conjugation reactions, such as sulfonation, which can affect the compound’s bioavailability and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and within cellular compartments. The distribution of this compound can be influenced by its chemical properties, such as lipophilicity and molecular size. Additionally, the presence of the sulfonamide group can affect its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. This compound can be directed to specific compartments or organelles through post-translational modifications or binding to targeting proteins. For example, the sulfonamide group can interact with nuclear localization signals, facilitating the transport of this compound into the nucleus. The subcellular localization can influence the compound’s activity and function, as it may interact with different biomolecules in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodobenzenesulfonamide typically involves the bromination and iodination of benzenesulfonamide. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-iodobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-4-chlorobenzenesulfonamide
  • 2-Iodo-4-bromobenzenesulfonamide
  • 2-Fluoro-4-iodobenzenesulfonamide

Comparison: 2-Bromo-4-iodobenzenesulfonamide is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-bromo-4-iodobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZURGTZZGNJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261438-65-6
Record name 2-bromo-4-iodobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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